N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine
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Overview
Description
N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine is a chemical compound with a complex structure that includes an acetyl group, a dimethoxyethyl group, and a hydroxybenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydroxybenzylamine Moiety: This step involves the reaction of a suitable benzylamine derivative with a hydroxylating agent to introduce the hydroxy group.
Introduction of the Dimethoxyethyl Group: This step involves the reaction of the hydroxybenzylamine with a dimethoxyethylating agent under controlled conditions to introduce the dimethoxyethyl group.
Acetylation: The final step involves the acetylation of the resulting compound using an acetylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine involves its interaction with specific molecular targets and pathways. The hydroxybenzylamine moiety can interact with enzymes and receptors, modulating their activity. The acetyl and dimethoxyethyl groups can influence the compound’s solubility, stability, and bioavailability, enhancing its overall effectiveness.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-N-(2-methoxyethyl)-2’-hydroxybenzylamine
- N-Acetyl-N-(2,2-dimethoxypropyl)-2’-hydroxybenzylamine
- N-Acetyl-N-(2,2-dimethoxyethyl)-3’-hydroxybenzylamine
Uniqueness
N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the dimethoxyethyl and hydroxybenzylamine moieties allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-[(2-hydroxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-10(15)14(9-13(17-2)18-3)8-11-6-4-5-7-12(11)16/h4-7,13,16H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVXPLWQIKUPGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1O)CC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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